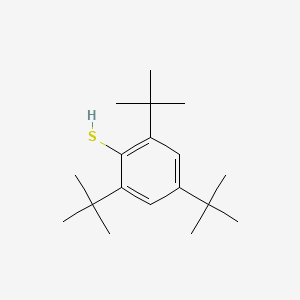

2,4,6-Tri-t-butylbenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tritert-butylbenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30S/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBODICZKVQDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)S)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271552 | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-39-7 | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Direct Synthesis Strategies for 2,4,6 Tri T Butylbenzenethiol

The direct conversion of a suitable precursor to 2,4,6-tri-t-butylbenzenethiol often involves the introduction of the thiol group onto the pre-formed, sterically hindered aromatic ring. One notable method involves the reaction of 2,4,6-tri-t-butylphenyllithium with a sulfur-containing electrophile. For instance, the reaction with O-ethyl thioformate has been successfully employed to synthesize the corresponding thiobenzaldehyde, which can be a precursor to the thiol. rsc.org

Another approach involves the oxidative coupling of thiols and amines, which has emerged as a valuable method for creating sulfur-containing compounds. semanticscholar.org While not a direct synthesis of the thiol itself, these methods highlight the diverse strategies available for forming C-S bonds in sterically demanding environments.

Preparation of Highly Substituted Benzene Intermediates E.g., 1,3,5 Tri T Butylbenzene

The cornerstone for synthesizing 2,4,6-tri-t-butylbenzenethiol is the preparation of the sterically hindered benzene (B151609) core. 1,3,5-Tri-t-butylbenzene is a key intermediate, and its synthesis has been extensively studied.

One common method is the Friedel-Crafts alkylation of benzene or less-substituted tert-butylbenzenes. researchgate.netoup.com For example, the alkylation of p-di-t-butylbenzene with t-butyl chloride in the presence of aluminum chloride can yield 1,3,5-tri-t-butylbenzene. researchgate.netoup.com Similarly, starting from m-di-t-butylbenzene can also lead to the desired product. oup.com High yields of 1,3,5-tri-t-butylbenzene can be achieved through the disproportionation of t-butylbenzene catalyzed by hydrogen fluoride (B91410) and boron trifluoride. oup.com

An improved synthesis of 1,3,5-tri-t-butylbenzene from m-di-t-butylbenzene has been reported, which avoids the use of a large excess of the alkylating agent and catalyst, thus minimizing side reactions. oup.com The reaction conditions for the t-butylation of m-di-t-butylbenzene have been optimized to achieve good yields of the desired product. oup.com

Table 1: Selected Methods for the Preparation of 1,3,5-Tri-t-butylbenzene

| Starting Material | Reagents | Catalyst | Yield | Reference |

|---|---|---|---|---|

| p-di-t-butylbenzene | t-butyl chloride | Aluminum chloride | Good | researchgate.netoup.com |

| m-di-t-butylbenzene | t-butyl chloride | Aluminum chloride | Good | oup.com |

| t-butylbenzene | Hydrogen fluoride/Boron trifluoride | High | oup.com | |

| Benzene | t-butyl chloride | Aluminum chloride | - | researchgate.net |

Derivatization Pathways from 2,4,6 Tri T Butylhalobenzenes E.g., Bromobenzene, Iodobenzene

Once the 1,3,5-tri-t-butylbenzene core is in hand, the next step often involves halogenation to introduce a handle for further functionalization. Bromination of 1,3,5-tri-t-butylbenzene can be achieved, though it can sometimes lead to the displacement of a t-butyl group. researchgate.net A specific method for the synthesis of 2,4,6-tri-t-butylbromobenzene involves the bromination of 1,3,5-tri-t-butylbenzene in the presence of silver nitrate. cdnsciencepub.com Similarly, the iodination of 2,4,6-tri-t-butylbenzene is a key step to produce 2,4,6-tri-t-butyl-1-iodobenzene, a stable intermediate due to the steric shielding of the iodine atom. ontosight.ai

These halogenated intermediates are versatile precursors for introducing the thiol group. A common strategy is the conversion of the halobenzene to an organometallic reagent, followed by reaction with a sulfur source.

Generation of 2,4,6 Tri T Butylphenyllithium and Its Transformations

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Transient Radical Species

Electron Spin Resonance (ESR) spectroscopy has been a pivotal tool in characterizing the transient radical species derived from this compound. When this compound (TBBT) reacts with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), it undergoes a hydrogen abstraction to form the 2,4,6-tri-t-butylphenylthiyl radical. cdnsciencepub.comcdnsciencepub.com ESR studies of this reaction in benzene (B151609) solution show that the concentration of the thiyl radical is initially low and increases as the DPPH is consumed. cdnsciencepub.com

A significant secondary reaction involves the displacement of a nitro group from DPPH by the 2,4,6-tri-t-butylphenylthiyl radical, leading to the formation of a 2,4,6-tri-t-butylphenylthiyl derivative of DPPH. cdnsciencepub.com The ESR spectrum of this derivative has been analyzed, revealing nitrogen coupling constants of A1 = 10.4 ± 0.2 G and A2 = 6.45 ± 0.2 G. cdnsciencepub.com

Furthermore, ESR has been employed to study the reactions of various oxygen-centered radicals with metal complexes in the presence of related hindered phenols, providing a comparative context for the reactivity of sterically encumbered radicals. cdnsciencepub.com For instance, the 2,4,6-tri-tert-butylphenoxy radical, formed from the corresponding phenol (B47542), is a stable, deep-blue species that has been extensively studied by ESR. wikipedia.org The study of such persistent radicals offers valuable insights into the factors governing radical stability and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Probing Steric Congestion and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the steric congestion and conformational dynamics of this compound and its derivatives. The three bulky tert-butyl groups impose significant steric hindrance, which influences the molecule's conformation and the rotational barriers of the substituents.

While specific NMR data for this compound itself is not detailed in the provided search results, extensive NMR studies have been conducted on analogous sterically hindered molecules, such as 2,4,6-tri-t-butylbenzene and its derivatives. acs.orgacs.org These studies often utilize dynamic NMR techniques to probe conformational changes. For example, in related systems, the rotation of bulky substituents can be monitored by observing changes in the NMR spectrum at different temperatures. acs.org

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic and steric environment. In this compound, the protons and carbons of the tert-butyl groups and the aromatic ring would exhibit characteristic shifts influenced by the steric compression and the electronic effects of the thiol group. For instance, the ¹H NMR spectrum of the related 2,4,6-tri-tert-butylphenol (B181104) shows distinct signals for the tert-butyl protons and the aromatic protons, providing information about the molecular structure. chemicalbook.com

X-ray Crystallography of this compound Derivatives: Insights into Molecular Geometry and Steric Distortion

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, offering direct insights into molecular geometry and steric distortion. While the crystal structure of this compound itself is not described in the search results, studies on its derivatives and similarly hindered molecules highlight the profound impact of the bulky tert-butyl groups.

UV-Visible Spectroscopy in Monitoring Reaction Kinetics and Intermediate Formation

UV-Visible spectroscopy is a valuable technique for monitoring reaction kinetics and detecting the formation of colored intermediates. The reaction between this compound and DPPH, a deep violet radical, can be conveniently followed by monitoring the disappearance of the DPPH absorption band at 520 nm. cdnsciencepub.com This has allowed for the determination of the rate constant for the reaction, which is 1.23 ± 0.04 M⁻¹s⁻¹ at 25 °C in benzene. cdnsciencepub.com

The formation of the 2,4,6-tri-t-butylphenylthiyl derivative of DPPH also leads to changes in the UV-visible spectrum, with the appearance of new absorption bands. cdnsciencepub.com In a broader context, UV-visible spectroscopy is widely used to study charge-transfer complexes, which can form between electron-rich species like thiolates and electron-deficient molecules. chinesechemsoc.org The electronic absorption spectra of sterically hindered compounds like 2,4,6-tri-t-butylnitrosobenzene also provide insights into the electronic transitions and the effects of steric hindrance on the chromophore. cdnsciencepub.com

Computational and Theoretical Investigations of 2,4,6 Tri T Butylbenzenethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uc.edurice.edu DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of molecules like 2,4,6-tri-t-butylbenzenethiol. ardc.edu.auresearchgate.net

Molecular Geometry and Electronic Properties:

DFT calculations can optimize the molecular geometry of this compound, providing precise bond lengths and angles. These calculations often reveal the significant steric strain imposed by the bulky tert-butyl groups, which influences the orientation of the thiol group relative to the benzene (B151609) ring.

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides insight into the chemical stability and the energy required for electronic excitation. For this compound, the electron-donating nature of the thiol group and the alkyl groups influences the energy levels of these frontier orbitals.

Reactivity Descriptors:

From the electronic structure, various reactivity descriptors can be calculated to predict how this compound will interact with other chemical species. These include:

Ionization Potential and Electron Affinity: These values indicate the ease of removing an electron (oxidation) and gaining an electron (reduction), respectively.

Electrophilicity and Nucleophilicity Indices: These indices help in quantifying the molecule's ability to act as an electrophile or a nucleophile in chemical reactions. researchgate.net

Fukui Functions: These local reactivity descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | High | Indicates a propensity to donate electrons (act as a nucleophile). |

| LUMO Energy | Low | Indicates a capacity to accept electrons (act as an electrophile). |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | Non-zero | Reflects the polar nature of the S-H bond and overall molecular asymmetry. |

| Mulliken Charges | Distributed | Shows charge distribution, with the sulfur atom typically having a partial negative charge. |

Ab Initio Studies of Reaction Pathways, Transition States, and Energy Landscapes

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to map out the potential energy surfaces of chemical reactions. nih.gov This allows for the detailed investigation of reaction mechanisms involving this compound. acs.org

Reaction Mechanisms:

For reactions such as the oxidation of the thiol group to form a disulfide or the substitution reactions on the aromatic ring, ab initio calculations can elucidate the step-by-step mechanism. For instance, in the formation of the corresponding thiyl radical, calculations can model the homolytic cleavage of the S-H bond.

Transition State Theory:

A key aspect of these studies is the identification and characterization of transition states (TS), which are the highest energy points along the reaction coordinate. acs.org The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. For this compound, the steric hindrance from the tert-butyl groups can significantly raise the energy of transition states, thereby slowing down reactions that would otherwise be facile for less hindered thiols.

Energy Landscapes:

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy landscape for a given reaction can be constructed. acs.org This provides a visual representation of the reaction pathway and helps in understanding the thermodynamic and kinetic feasibility of different reaction channels. For example, the reaction of 2,4,6-tri-t-butylphenyllithium with certain reagents has been shown to proceed through various intermediates, and the formation of the final products can be explained by analyzing the computed energy landscape. oup.com

Table 2: Hypothetical Reaction Pathway Analysis for S-H Bond Cleavage

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (Thiol) | 0 | Ground state of this compound. |

| Transition State | High | Structure corresponding to the breaking of the S-H bond. |

| Products (Thiyl Radical + H•) | Moderate | Formation of the 2,4,6-Tri-t-butylphenoxyl radical and a hydrogen atom. |

Molecular Dynamics Simulations to Understand Conformational Behavior and Steric Interactions in Solution

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. soton.ac.uk MD simulations are particularly useful for studying the conformational flexibility and intermolecular interactions of this compound in a solvent environment. researchgate.netacs.orgresearchgate.net

Conformational Analysis:

The bulky tert-butyl groups restrict the rotation around the C-S bond and can also influence the puckering of the benzene ring. MD simulations can explore the different possible conformations (rotamers) of the molecule and determine their relative populations and the energy barriers for interconversion. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Steric Shielding:

The tert-butyl groups provide significant steric shielding to the thiol group and the aromatic ring. MD simulations can quantify the extent of this shielding by analyzing the solvent accessible surface area and the frequency of solvent molecules approaching the reactive sites. This steric hindrance is a defining feature of the molecule's chemistry, preventing many typical reactions of thiols and phenols. wikipedia.org

Solvation Effects:

Quantum Chemical Analysis of Remote Deuterium (B1214612) Kinetic Isotope Effects and Steric Factors

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms. wikipedia.orgresearchgate.net A remote deuterium KIE occurs when isotopic substitution at a position distant from the reaction center affects the reaction rate. iaea.org

Investigating Steric Effects:

In the case of this compound, substituting the hydrogens on the tert-butyl groups with deuterium can lead to a measurable KIE. Quantum chemical calculations can be used to model the vibrational frequencies of the C-H and C-D bonds in both the reactant and the transition state. The change in zero-point vibrational energy (ZPVE) upon isotopic substitution is the primary origin of the KIE.

For sterically congested molecules, the KIE can be influenced by changes in steric interactions between the ground state and the transition state. For example, solvolysis studies of sterically hindered benzyl (B1604629) chlorides with deuterated tert-butyl groups have shown inverse KIEs (kH/kD < 1), which were interpreted in terms of steric effects on the transition state conformation. cdnsciencepub.com It is proposed that the smaller effective size of deuterium can lead to a stabilization of a crowded transition state, thus increasing the reaction rate for the deuterated compound. cdnsciencepub.com

Computational Modeling of KIEs:

Quantum chemical calculations can predict the magnitude and direction of the KIE by calculating the vibrational frequencies for both the isotopically labeled and unlabeled species in the reactant and transition state. nih.gov These calculations can help to disentangle the electronic and steric contributions to the observed KIE, providing a deeper understanding of the reaction mechanism. nih.govresearch-solution.com

Table 3: Factors Influencing Remote Deuterium KIE in this compound

| Factor | Description | Predicted Effect on kH/kD |

|---|---|---|

| Inductive Effect | Deuterium is slightly more electron-donating than hydrogen. | May lead to a small normal KIE (>1) or inverse KIE (<1) depending on the reaction mechanism. |

| Steric Hindrance | The C-D bond has a slightly smaller vibrational amplitude than the C-H bond, making deuterium effectively smaller. | Can lead to an inverse KIE (<1) if the transition state is more sterically crowded than the reactant. |

| Hyperconjugation | Interactions between C-H/C-D sigma bonds and adjacent empty or partially filled orbitals. | Can contribute to a normal KIE (>1). |

Applications of 2,4,6 Tri T Butylbenzenethiol in Specialized Organic Synthesis

Role as a Sterically Hindered Hydrogen Atom Donor in Controlled Radical Processes

The principal role of 2,4,6-tri-t-butylbenzenethiol in radical chemistry is that of a highly effective, yet controlled, hydrogen atom transfer (HAT) agent. The steric bulk provided by the three tert-butyl groups surrounding the thiol moiety allows it to controllably donate its hydrogen atom to a radical species, forming a relatively stable 2,4,6-tri-t-butylphenylthiyl radical.

A classic example of this behavior is its reaction with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). cdnsciencepub.com In this process, the thiol transfers its hydrogen atom to DPPH, resulting in the formation of 2,2-diphenyl-1-picrylhydrazine (DPPH-H) and the subsequent dimerization of the resulting thiyl radicals to form di-(2,4,6-tri-t-butylphenyl) disulfide. cdnsciencepub.com

Kinetic studies have substantiated the mechanism of this reaction. When the thiol proton is substituted with deuterium (B1214612), the reaction rate is halved, confirming that the cleavage of the S-H bond is the rate-determining step. cdnsciencepub.com Furthermore, the reaction is retarded by the product DPPH-H, which indicates that the initial hydrogen abstraction step is reversible. cdnsciencepub.com This reversibility and the moderated reactivity imposed by steric hindrance allow for a level of control not seen with less hindered thiols, making this compound a valuable tool for studying and directing radical-mediated processes.

| Reactant | Reactant | Major Product | Byproduct Radical |

|---|---|---|---|

| This compound (TBBT) | 2,2-Diphenyl-1-picrylhydrazyl (DPPH) | 2,2-Diphenyl-1-picrylhydrazine (DPPH-H) | 2,4,6-Tri-t-butylphenylthiyl Radical |

| The 2,4,6-tri-t-butylphenylthiyl radicals subsequently couple to form di-(2,4,6-tri-t-butylphenyl) disulfide. |

Precursor to Other Bulky Reagents (e.g., organophosphorus compounds, highly hindered iodobenzenes)

The 2,4,6-tri-t-butylphenyl scaffold, often abbreviated as Mes*, is a cornerstone for the design of "super bulky" ligands and reagents that can stabilize highly reactive or unusual bonding arrangements. nih.govresearchgate.net this compound serves as a key derivative and entry point into this class of compounds, although many syntheses also begin with the parent hydrocarbon, 1,3,5-tri-t-butylbenzene. nih.gov

Organophosphorus Compounds: The Mes* group has been instrumental in the kinetic stabilization of low-coordinate organophosphorus compounds, which were once considered too unstable to isolate. nih.govresearchgate.net By attaching the sterically demanding 2,4,6-tri-t-butylphenyl group to a phosphorus atom, chemists have successfully synthesized and characterized molecules with P=P (diphosphenes) and P=C (phosphaalkenes) double bonds. nih.govresearchgate.net The synthesis of these reagents often involves starting materials like 2,4,6-tri-t-butylphenylphosphane, which is derived from 1,3,5-tri-t-butylbenzene, the same precursor platform for the thiol. nih.gov

Highly Hindered Iodobenzenes: The bulky framework is also used to create sterically hindered aryl halides. For instance, 2,4,6-tri-t-butyl-1-iodobenzene is a synthetic organic compound whose high stability is a direct result of the steric protection afforded by the tert-butyl groups. ontosight.ai These groups shield the carbon-iodine bond from nucleophilic attack, making the compound a useful, stable intermediate in cross-coupling reactions. ontosight.ai The synthesis typically involves the direct iodination of 2,4,6-tri-t-butylbenzene. ontosight.ai

Influence on Regioselectivity and Stereoselectivity in Advanced Synthetic Transformations

The immense steric footprint of the 2,4,6-tri-t-butylphenyl group exerts a powerful directing effect in chemical reactions, influencing both where a reaction occurs (regioselectivity) and the three-dimensional arrangement of the resulting products (stereoselectivity).

When incorporated into a reagent or catalyst, the bulky group can block certain reaction pathways while favoring others, leading to highly selective transformations. For example, in cross-coupling reactions like the Suzuki-Miyaura reaction, the use of bulky ligands such as those derived from the 2,4,6-tri-t-butylphenyl scaffold can be critical for achieving high yields and selectivities. ontosight.ai The steric hindrance of 2,4,6-tri-t-butyl-1-iodobenzene, for instance, influences the regioselectivity and stereoselectivity of reactions in which it participates, making it a valuable tool for creating stereospecific compounds. ontosight.ai

This steric influence is also evident in the chemistry of low-coordinate phosphorus compounds. The Mes* group in phosphaalkenes (Mes*P=CR₂) can control the stereochemistry around the P=C double bond, allowing for the selective synthesis of either the (E) or (Z) isomer. researchgate.net

Utilization in the Design of Novel Molecular Architectures with Constrained Geometries

The rigid and bulky nature of the 2,4,6-tri-t-butylphenyl group makes it an ideal building block for constructing complex molecular architectures with well-defined and constrained geometries. ontosight.ai The steric interactions between the large tert-butyl groups force specific conformations and can be used to create molecular clefts, cavities, or rigid backbones.

Comparative Studies with Other Sterically Hindered Aromatic Functional Groups

Contrasting Reactivity of the Thiol Group with Hydroxyl and Amino Groups in Sterically Congested Environments

The reactivity of a functional group is a cornerstone of its chemical identity. In sterically crowded molecules like the 2,4,6-tri-t-butylbenzene series, the typical reactions of thiol, hydroxyl, and amino groups are significantly modulated.

The thiol group (-SH) in 2,4,6-tri-t-butylbenzenethiol retains notable reactivity. It can undergo hydrogen atom abstraction, for instance, by radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net This reaction proceeds via a primary step of hydrogen transfer, which is confirmed by the fact that deuterating the SH group halves the reaction rate. researchgate.net The resulting thiyl radical is a key intermediate in its chemistry. In contrast to less hindered thiols that can poison nickel catalysts, sterically demanding thiols like adamantane (B196018) thiol have shown excellent yields in C-S cross-coupling reactions, suggesting that the steric bulk can sometimes be advantageous in preventing catalyst deactivation. chemrxiv.org

The hydroxyl group (-OH) in 2,4,6-tri-t-butylphenol is readily oxidizable. wikipedia.org In alkaline solutions, it is oxidized first to a stable phenoxy radical and then to a phenoxonium cation. wikipedia.org This stable, deep-blue colored 2,4,6-tri-tert-butylphenoxy radical can be isolated and is stable for weeks at room temperature. wikipedia.org The phenol (B47542) itself, however, does not undergo the characteristic color reaction with iron(III) chloride, a direct consequence of the steric shielding of the hydroxyl group. wikipedia.org

The amino group (-NH₂) in 2,4,6-tri-t-butylaniline exhibits drastically reduced basicity due to steric hindrance. The bulky ortho t-butyl groups prevent the nitrogen's lone pair from effectively participating in acid-base reactions. Potentiometric titrations have shown that 2,4,6-tri-t-butylaniline is not detectably basic under standard conditions. researchgate.net This contrasts sharply with aniline, demonstrating the overwhelming influence of steric hindrance on the availability of the nitrogen lone pair.

| Compound | Functional Group | Observed Reactivity | Reference |

|---|---|---|---|

| This compound | Thiol (-SH) | Undergoes H-atom abstraction by radicals (e.g., DPPH); primary step is reversible H-transfer. | researchgate.net |

| 2,4,6-Tri-t-butylphenol | Hydroxyl (-OH) | Readily oxidized to a stable phenoxy radical; does not give a positive FeCl₃ test. | wikipedia.org |

| 2,4,6-Tri-t-butylaniline | Amino (-NH₂) | Not detectably basic due to steric hindrance preventing protonation. | researchgate.net |

Differential Steric and Electronic Effects of Ortho-t-Butyl Substituents on Functional Group Properties

The two ortho-tert-butyl groups exert profound steric and electronic effects that differentiate the properties of the thiol, hydroxyl, and amino functional groups.

Steric Effects: The most apparent effect is steric hindrance, which physically blocks the functional group. This shielding prevents reagents from easily accessing the reactive center. For instance, the considerable acid-weakening effect observed in 2,4,6-tri-t-butylbenzoic acid is attributed to steric hindrance impeding the solvation and stabilization of the carboxylate anion. researchgate.net A similar, though less pronounced, effect is expected for the phenolate (B1203915) and thiolate anions. The steric bulk of the t-butyl group is also known to direct electrophilic aromatic substitution to the para position, as the ortho positions are blocked. masterorganicchemistry.com

Electronic Effects:

Inductive Effect: Alkyl groups like tert-butyl are electron-donating through induction, enriching the aromatic ring with electron density. This effect is common to all three compounds.

Resonance (Mesomeric) Effect: The ability of the heteroatom (O, N, S) to donate its lone pair of electrons to the aromatic ring via resonance is a crucial electronic effect.

For the hydroxyl and amino groups, this resonance effect is strong and makes them powerful activating groups in electrophilic aromatic substitution. masterorganicchemistry.comashp.org The lone pair on oxygen or nitrogen can delocalize into the ring, increasing electron density at the ortho and para positions. ashp.org

For the thiol group, the resonance donation is weaker compared to the hydroxyl group. This is due to the larger size of the sulfur 3p orbital, which has a poorer overlap with the carbon 2p orbitals of the benzene (B151609) ring.

Comparative Analysis of Radical Stability and Reactivity of Thiyl, Phenoxyl, and Anilino Radicals

The radicals derived from these three compounds by abstraction of a hydrogen atom from the functional group show significant differences in stability and reactivity, largely dictated by the heteroatom and the steric environment.

The 2,4,6-tri-t-butylphenoxyl radical is exceptionally stable. wikipedia.org It can be isolated as a deep-blue crystalline solid that is stable for weeks at room temperature. wikipedia.orgrsc.org Its stability is due to both extensive resonance delocalization of the unpaired electron into the aromatic ring and the immense steric protection afforded by the flanking tert-butyl groups, which prevent dimerization and other decomposition reactions. wikipedia.orgrsc.org

The 2,4,6-tri-t-butylphenylthiyl radical is also a persistent radical, though less stable than its phenoxyl counterpart. It can be generated from the reaction of the parent thiol with DPPH. researchgate.net Electron paramagnetic resonance (EPR) studies show a relatively low concentration of the thiyl radical during the reaction until the DPPH is consumed, after which it couples to form the disulfide. researchgate.net This indicates that while it is stable enough to be observed, it is more reactive than the phenoxyl analogue.

The 2,4,6-tri-t-butylanilino radical has also been studied by EPR spectroscopy. canada.ca The EPR parameters suggest that the amino hydrogen is coplanar with the aromatic ring, allowing for delocalization of the unpaired electron. canada.ca However, anilino radicals are generally more reactive and less persistent than corresponding phenoxyl radicals.

A comparative EPR study provides quantitative insight into the electronic structures of these radicals.

| Radical Species | Key EPR Hyperfine Coupling Constants (Gauss) | Inferred Properties | Reference |

|---|---|---|---|

| 2,4,6-Tri-t-butylphenoxyl | Not specified in search results, but stability is well-documented. | Exceptionally stable due to resonance and extreme steric shielding. Can be isolated as a solid. | wikipedia.orgrsc.orgrsc.org |

| 2,4,6-Tri-t-butylphenylthiyl | Analysis of a derivative shows nitrogen coupling constants A1 = 10.4 G and A2 = 6.45 G. | Persistent but readily dimerizes to disulfide. Less stable than the phenoxyl radical. | researchgate.net |

| 2,4,6-Tri-t-butylanilino | EPR parameters indicate the amino hydrogen is coplanar with the aromatic ring. | Allows for spin delocalization into the ring. Generally more reactive than phenoxyl radicals. | canada.ca |

Future Directions and Emerging Research Avenues for 2,4,6 Tri T Butylbenzenethiol Chemistry

Exploration of New Reaction Manifolds and Catalyst Development for 2,4,6-Tri-t-butylbenzenethiol

The steric bulk of this compound has made it a key component in the development of novel catalytic systems, particularly where control of reactive intermediates is crucial. Emerging research focuses on harnessing its unique properties to forge new reaction pathways that are otherwise challenging to achieve.

One promising area is in photoredox and dual catalysis systems. For instance, the combination of photoredox catalysis with transition metal cross-coupling has enabled the formation of Csp3–Csp2 bonds under mild conditions. nih.gov In such systems, alkyl radicals, generated via photoredox-mediated single electron transfer (SET) events, can act as effective hydrogen atom transfer (HAT) agents from thiols to generate thiyl radicals. nih.gov These reactive sulfur species can then participate in nickel-mediated cross-coupling cycles to form thioethers. nih.govacs.org Research has demonstrated that sterically congested thiols are competent substrates in these thioetherification reactions, highlighting a pathway for incorporating bulky moieties like the 2,4,6-tri-t-butylphenylthio group. nih.govacs.org

Furthermore, this compound and its analogues have been employed as HAT catalysts themselves. In one tricatalytic strategy for the enantioselective α-alkylation of aldehydes, 2,4,6-tri-tert-butylbenzenethiol served as the HAT catalyst alongside a chiral amine organocatalyst and an iridium-based photocatalyst. semanticscholar.org Similarly, titanocene-based photocatalysis has utilized bulky thiols like 2,4,6-tri-iso-propylbenzenethiol and 2,4,6-tri-tert-butylbenzenethiol as competent HAT catalysts. chemrxiv.org The development of nickel-catalyzed thiolation of aryl nitriles has also shown that sterically hindered thiols can react efficiently to form the desired adamantyl aryl thioethers. nih.gov

Future work will likely expand on these principles, exploring new dual catalytic manifolds where the hindered thiol can control selectivity or enable unprecedented transformations. The development of catalysts for challenging couplings, such as those involving sterically demanding peptide fragments, represents another frontier where the principles of steric hindrance, exemplified by this thiol, are critical. researchgate.net

| Catalytic System | Role of Hindered Thiol | Example Transformation | Key Features | Reference |

|---|---|---|---|---|

| Photoredox/Nickel Dual Catalysis | Substrate | Thioetherification of aryl bromides | Mild, base-free conditions; tolerates sterically congested thiols. | nih.govacs.org |

| Titanocene Photocatalysis | HAT Catalyst | Degradative alcohol functionalization | Turnover of both Ti and thiol catalysts is complementary. | chemrxiv.org |

| Tricatalytic Photochemical Alkylation | HAT Catalyst | α-alkylation of aldehydes with styrenes | Combines organocatalysis, photocatalysis, and HAT catalysis for high enantioselectivity. | semanticscholar.org |

| Nickel-Catalyzed Thiolation | Substrate | Thiolation of aryl nitriles | Efficiently couples sterically hindered thiols with C(sp2)−CN bonds. | nih.gov |

Design of Functional Materials Incorporating Sterically Hindered Thiol Moieties (e.g., self-assembled monolayers, polymers)

The incorporation of sterically hindered thiols like this compound into functional materials is a rapidly advancing field. The size and orientation of the bulky substituents offer a powerful handle to control the structure and properties of materials at the molecular level.

Self-Assembled Monolayers (SAMs): SAMs of organothiols on metal surfaces, particularly gold, are foundational to many applications in molecular electronics, sensors, and coatings. acs.org The structure of these monolayers is dictated by the interplay between the sulfur-gold bond and the intermolecular interactions between the organic groups. diva-portal.org The introduction of bulky groups like tert-butyl substituents significantly influences the packing density and orientation of the molecules within the SAM. acs.orgdiva-portal.org While simple alkanethiols form densely packed, ordered layers, the presence of sterically hindering groups can reduce the chemisorption enthalpy. acs.org However, this "steric disruption" can be a design element. For example, bulky groups can be used to create more open or porous monolayer structures, which could be advantageous for sensor applications where access to the surface is required. Future research will likely focus on creating mixed-monolayers, where this compound is co-assembled with other functional thiols to precisely control surface properties like hydrophobicity, biocompatibility, or electronic conductivity. The stability of thiol-based SAMs is a known issue, and research into crosslinking strategies within the monolayer could be a path to creating more robust surfaces. oaepublish.com

Polymers: The integration of the 2,4,6-tri-t-butylphenylthio moiety into polymer structures is a less explored but highly promising avenue. The bulky nature of the group could be used to create polymers with high free volume, potentially leading to materials with unique gas permeability or separation properties. In the context of polymerization catalysis, bulky ligands are known to influence the stereochemistry and properties of the resulting polymer. For example, in the nickel(II)-catalyzed polymerization of achiral isocyanides, the catalyst environment dictates the helical screw sense of the polymer chain. ru.nl By analogy, incorporating the bulky thiol as a pendant group on a polymer backbone could enforce specific chain conformations or prevent inter-chain packing, leading to amorphous materials with tailored properties. Future directions could involve the synthesis of monomers containing the this compound unit for subsequent polymerization, or the post-polymerization modification of existing polymers to introduce these sterically demanding groups.

| Material Type | Effect of Steric Hindrance | Potential Application | Research Focus | Reference |

|---|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Reduces packing density; alters molecular orientation; creates porous structures. | Chemical sensors, molecular electronics, controlled surface wetting. | Mixed-monolayer systems; tuning surface properties. | acs.orgdiva-portal.org |

| Polymers | Increases free volume; restricts chain packing; influences polymer conformation. | Gas separation membranes, materials with tailored amorphous properties. | Synthesis of novel monomers; post-polymerization modification. | ru.nl |

Development of Advanced Computational Models for Predicting Unprecedented Reactivity of Highly Hindered Systems

As chemists explore increasingly complex and sterically crowded molecules like this compound, traditional intuition about reactivity can be misleading. Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of these highly hindered systems.

The development of automated computational workflows, often employing density functional theory (DFT), allows for the high-throughput screening of reaction pathways and the calculation of molecular properties for reactants, intermediates, and products. nih.gov Such models have been successfully applied to predict the reactivity of olefins in thiol-Michael additions, a fundamental reaction in biochemistry and drug discovery. nih.gov These studies have shown that the stability of reaction intermediates is highly sensitive to electronic effects, while product stability is more influenced by steric factors. nih.gov

For highly hindered systems, these computational models can be adapted to:

Predict Reaction Barriers: Accurately calculate the activation energies for reactions involving this compound, guiding experimental efforts toward feasible transformations.

Elucidate Mechanisms: Uncover complex, multi-step reaction mechanisms that might not be experimentally observable. nih.gov For example, computational studies can distinguish between different addition pathways and assess the role of base catalysis in thiol reactions. nih.gov

Design Novel Catalysts: Model the interaction between the hindered thiol and a catalyst's active site, allowing for the in-silico design of catalysts that can accommodate the steric bulk or leverage it for selective transformations.

Develop Predictive Parameters: Create new parameters, such as specialized Hammett-type constants, that specifically account for the electronic and steric effects of heteroarenes or other bulky substituents, leading to robust, predictive models of reactivity. chemrxiv.orgchemrxiv.org

Future research will focus on creating more accurate and computationally efficient models that can handle the complexity of real-world reaction conditions, including solvent effects and the dynamics of molecular interactions. nih.gov The synergy between predictive computational modeling and experimental validation will be crucial for unlocking the full synthetic potential of sterically encumbered reagents like this compound.

| Computational Method | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling thiol-Michael additions; studying enzyme-substrate reactions. | Reaction energies, activation barriers, stability of intermediates, role of catalysis. | nih.govnih.gov |

| Automated Workflow Development | High-throughput screening of reactions and molecular properties. | Relationships between electronic structure and reactivity; identification of promising reaction candidates. | nih.govchemrxiv.org |

| Regression Analysis & Parameter Development | Creating predictive models based on computed structural and electronic properties. | Correlation of parameters (e.g., electron affinity, σHet) with experimental reaction rates. | chemrxiv.orgchemrxiv.org |

Interdisciplinary Research Integrating this compound Chemistry with Supramolecular Assembly and Nanotechnology

The unique structural features of this compound make it an ideal candidate for interdisciplinary research at the interface of chemistry, materials science, and nanotechnology. Its bulky nature is not a limitation but a design element for constructing complex, functional systems.

Supramolecular Assembly: Supramolecular chemistry involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. pageplace.de Self-assembled monolayers (SAMs), as discussed previously, are a prime example of 2D supramolecular assembly on a surface. wikipedia.org The bulky t-butyl groups of this compound can act as "spacer" or "director" units, preventing dense packing and creating well-defined cavities or patterns on a surface. This could be used to template the growth of other molecules or nanoparticles, forming complex, hierarchical structures. Beyond surfaces, the principles of steric control are central to the design of 3D supramolecular capsules and cages. pageplace.de While often seen in calixarene (B151959) chemistry, the 2,4,6-tri-t-butylphenyl group could be incorporated into new host-guest systems or molecular containers, where its bulk defines the size and shape of the internal cavity.

Nanotechnology: Nanotechnology deals with the design and application of materials and devices at the nanoscale (1-100 nm). researchgate.netiaea.org The ability to precisely control surfaces at this length scale is critical, and SAMs are a key enabling technology. SAMs formed from sterically hindered thiols could find applications in:

Nanoelectromechanical Systems (NEMS): Acting as ultrathin lubricant or anti-stiction coatings. acs.org

Biosensors: Creating surfaces that resist non-specific protein adsorption while allowing specific binding events in engineered pockets. acs.org

Nanofabrication: Serving as a molecular resist in lithography techniques to pattern surfaces with nanoscale resolution.

Future interdisciplinary research will focus on integrating these sterically hindered thiol-based systems into functional devices. This could involve using SAMs to control the interface between inorganic nanoparticles and biological systems, developing new drug delivery vehicles based on supramolecular assemblies held together by bulky motifs, or creating new types of sensors where the controlled porosity of a hindered SAM is the key to its selectivity. researchgate.net The convergence of controlled synthesis, supramolecular design, and nanofabrication will drive the next wave of innovation in this field.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,6-Tri-t-butylbenzenethiol, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves thiolation of a halogenated precursor (e.g., 2,4,6-Tri-t-butylbromobenzene) using thiourea or sodium hydrosulfide under reflux conditions. Steric hindrance from the bulky t-butyl groups necessitates prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in non-polar solvents (e.g., pentane) is critical to remove unreacted starting materials. Characterization by -NMR (e.g., absence of aromatic protons due to shielding) and mass spectrometry (e.g., molecular ion peak at m/z 296) confirms purity .

Q. How do steric effects influence the reactivity of 2,4,6-Tri-t-butylbenzenethiol in substitution reactions?

- Methodological Answer : The three t-butyl groups create significant steric hindrance, reducing accessibility to the thiol (-SH) group. This is evidenced by slower reaction kinetics in nucleophilic aromatic substitution compared to less hindered analogs (e.g., benzenethiol). Researchers should employ bulky electrophiles or high-temperature conditions to overcome steric barriers. Kinetic studies using UV-Vis spectroscopy or GC-MS can quantify reaction rates .

Q. What spectroscopic techniques are most effective for characterizing 2,4,6-Tri-t-butylbenzenethiol?

- Methodological Answer : Key techniques include:

- -NMR : A singlet at δ ~1.3 ppm (27H, t-butyl groups) and absence of aromatic protons due to shielding.

- IR Spectroscopy : S-H stretch at ~2550 cm, though weak due to steric constraints.

- Mass Spectrometry : Molecular ion peak at m/z 296 (CHS) with fragmentation patterns confirming t-butyl loss.

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate assignments .

Advanced Research Questions

Q. How can 2,4,6-Tri-t-butylbenzenethiol be utilized in stabilizing low-coordinate metal complexes?

- Methodological Answer : The steric bulk and electron-donating nature of the t-butyl groups make this thiol ideal for stabilizing reactive metal centers (e.g., Cu(I), Au(I)). Researchers can synthesize metal-thiolate complexes by reacting the thiol with metal precursors (e.g., CuCl) in anhydrous THF under inert atmosphere. X-ray crystallography and EPR spectroscopy are critical for confirming coordination geometry and oxidation states .

Q. What strategies resolve contradictory data in radical scavenging studies involving 2,4,6-Tri-t-butylbenzenethiol?

- Methodological Answer : Contradictions in radical trapping efficiency may arise from solvent polarity or oxygen interference. Controlled experiments under inert conditions (argon glovebox) and comparative studies using ESR spectroscopy with spin traps (e.g., DMPO) can clarify mechanistic pathways. Replicate studies with purified solvents (e.g., degassed acetonitrile) minimize artifacts .

Q. How does 2,4,6-Tri-t-butylbenzenethiol perform in self-assembled monolayers (SAMs) compared to smaller thiols?

- Methodological Answer : The bulky structure limits packing density on gold surfaces, reducing SAM stability. Researchers should use AFM or surface plasmon resonance (SPR) to compare monolayer thickness and defect density with smaller thiols (e.g., hexanethiol). Mixed monolayers with shorter-chain thiols can improve structural integrity for applications in molecular electronics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility values for 2,4,6-Tri-t-butylbenzenethiol?

- Methodological Answer : Variations in solubility (e.g., in hexane vs. dichloromethane) may stem from impurities or crystallinity. Reproduce experiments using rigorously purified samples (HPLC-grade solvents, recrystallized thiol) and quantify solubility via gravimetric analysis. Cross-validate with computational methods (e.g., COSMO-RS) to predict solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.